molecular formula C10H15BrN2 B1424106 N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine CAS No. 1220018-82-5

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine

Cat. No. B1424106
CAS RN: 1220018-82-5
M. Wt: 243.14 g/mol
InChI Key: WTUCVKYAEQJDGG-UHFFFAOYSA-N
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Description

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine (NBMTBA) is an organic compound that is used in a variety of scientific applications. It is a colorless solid that is soluble in organic solvents, such as ether and benzene. NBMTBA is an important intermediate in the synthesis of various amines, and it has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Asymmetric Synthesis and Heterocycle Formation

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine has implications in asymmetric synthesis, particularly in the formation of N-heterocycles. Chiral sulfinamides, a class to which this compound belongs, are recognized for their role as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. They provide a pathway to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, important motifs in natural products and therapeutically relevant compounds. This versatile methodology underscores the compound's significance in synthesizing complex structures with potential medicinal applications (Philip et al., 2020).

Catalytic Systems in Organic Synthesis

This compound is also noted in the context of copper-catalyzed C-N bond-forming cross-coupling reactions. Its utility is observed in reactions involving various amines and aryl halides or arylboronic acids, indicating its role in facilitating key organic transformations. The recyclability of these copper-mediated systems, combined with their potential for commercial exploitation, highlights the compound's importance in sustainable and efficient chemical synthesis (Kantam et al., 2013).

Advanced Oxidation Processes

In environmental sciences, the compound's framework is relevant in advanced oxidation processes (AOPs) aimed at degrading nitrogen-containing hazardous compounds, like amino and azo compounds. These AOPs, including ozone and Fenton processes, demonstrate potential in mineralizing these stubborn compounds, thereby improving the efficacy of overall treatment schemes. This association underscores the broader environmental significance of N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine, particularly in water treatment technologies (Bhat & Gogate, 2021).

Fuel Oxygenate Purification

The compound's related tert-butyl group is significant in the purification of fuel additives like Methyl Tert-butyl Ether (MTBE), where pervaporation, a membrane process, is employed for the separation of organic mixtures. The role of tert-butyl groups in such membrane methods, particularly in the context of fuel performance improvement and emission reduction, underscores the compound's relevance in energy and environmental sciences (Pulyalina et al., 2020).

properties

IUPAC Name

5-bromo-N-tert-butyl-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-7-5-8(11)6-12-9(7)13-10(2,3)4/h5-6H,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUCVKYAEQJDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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